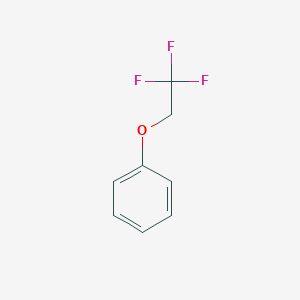

2,2,2-Trifluoroethoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWASTQSJSBGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495123 | |

| Record name | (2,2,2-Trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17351-95-0 | |

| Record name | (2,2,2-Trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2,2-trifluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,2,2 Trifluoroethoxybenzene and Its Derivatives

Direct Synthesis Approaches for 2,2,2-Trifluoroethoxybenzene

The formation of the ether linkage between a benzene (B151609) ring and a 2,2,2-trifluoroethoxy group is central to synthesizing the parent compound. This is primarily achieved through O-alkylation reactions or metal-catalyzed cross-coupling strategies.

O-alkylation methods involve the formation of a carbon-oxygen bond between the phenolic oxygen and the trifluoroethyl group. The Williamson ether synthesis and the Mitsunobu reaction are two prominent examples of this approach.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, the reaction involves deprotonating phenol (B47542) with a strong base to form a highly nucleophilic phenoxide ion. This ion then attacks a primary alkyl halide, such as 2,2,2-trifluoroethyl iodide, or another suitable electrophile with a good leaving group (e.g., tosylate). masterorganicchemistry.combyjus.com

The choice of base and solvent is crucial for the reaction's success. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃), and solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed. byjus.comresearchgate.net The reaction typically requires heating to proceed at a reasonable rate. byjus.com

Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for forming the ether bond, converting a primary or secondary alcohol directly into an ether without the need to pre-form an alkoxide. wikipedia.orgorganic-chemistry.org The reaction couples an alcohol (2,2,2-trifluoroethanol) with a nucleophile (phenol), mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, a key feature for stereospecific syntheses. organic-chemistry.org The process involves the activation of the alcohol by triphenylphosphine to form a good leaving group, which is then displaced by the phenol nucleophile. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of O-Alkylation Methods for this compound Synthesis

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

|---|---|---|

| Mechanism | Sₙ2 | Redox-Condensation |

| Reactants | Phenoxide ion + 2,2,2-Trifluoroethyl halide/tosylate masterorganicchemistry.com | Phenol + 2,2,2-Trifluoroethanol (B45653) wikipedia.org |

| Reagents | Strong base (e.g., NaH, K₂CO₃) byjus.comresearchgate.net | Triphenylphosphine (PPh₃) + Azodicarboxylate (DEAD/DIAD) wikipedia.org |

| Conditions | Often requires elevated temperatures (50-100 °C) byjus.com | Typically mild, often run from 0 °C to room temperature wikipedia.org |

| Key Advantage | Uses readily available and inexpensive reagents. | Mild conditions, high stereoselectivity (inversion). organic-chemistry.org |

| Key Disadvantage | Conditions can be harsh; requires a good leaving group. | Stoichiometric byproducts (e.g., triphenylphosphine oxide) can complicate purification. organic-synthesis.com |

Metal-catalyzed reactions provide powerful methods for forming C-O bonds, particularly for substrates where traditional Sₙ2 reactions are difficult. The Ullmann and Buchwald-Hartwig reactions are the most significant in this category.

Ullmann Condensation

The Ullmann condensation is a classic copper-promoted reaction that couples an aryl halide with an alcohol or phenol to form an aryl ether. wikipedia.orgorganic-chemistry.org The traditional version of this reaction requires stoichiometric amounts of copper metal or copper salts and harsh conditions, including high-boiling polar solvents and temperatures often exceeding 200°C. wikipedia.orgbyjus.com The aryl halide's reactivity is enhanced by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.org The mechanism is thought to involve the in-situ formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

Buchwald-Hartwig C-O Coupling

A more modern and versatile alternative to the Ullmann reaction is the palladium-catalyzed Buchwald-Hartwig C-O coupling. wikipedia.org This reaction allows for the coupling of aryl halides or triflates with alcohols under significantly milder conditions than the Ullmann condensation. wikipedia.orgorganic-chemistry.org The catalytic system consists of a palladium precursor (e.g., Pd(OAc)₂) and a specialized phosphine ligand, often a sterically hindered biarylphosphine. wuxiapptec.com The ligand plays a critical role in facilitating the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. wikipedia.orgwuxiapptec.com This method has a broad substrate scope and offers greater functional group tolerance. uwindsor.ca

Table 2: Comparison of Metal-Catalyzed C-O Coupling Strategies

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

|---|---|---|

| Catalyst | Copper (stoichiometric or catalytic) wikipedia.org | Palladium (catalytic) wikipedia.org |

| Ligands | Often ligand-free or simple ligands (e.g., phenanthroline) wikipedia.org | Specialized phosphine ligands are crucial wuxiapptec.com |

| Reactants | Aryl halide + Alcohol/Alkoxide wikipedia.org | Aryl halide/triflate + Alcohol wikipedia.org |

| Conditions | Harsh (high temperatures, >200°C) wikipedia.org | Mild (room temperature to ~100°C) wuxiapptec.com |

| Substrate Scope | More limited, often requires activated aryl halides wikipedia.org | Broad, wide functional group tolerance uwindsor.ca |

| Key Advantage | Utilizes an inexpensive metal catalyst (copper). mdpi.com | High efficiency and milder conditions. organic-chemistry.org |

O-Alkylation Reactions Utilizing 2,2,2-Trifluoroethanol

Synthesis of Functionalized this compound Derivatives

Functional groups can be introduced onto the this compound scaffold either by direct functionalization of the parent molecule or by using pre-functionalized starting materials in a multi-step sequence.

The synthesis of derivatives bearing electron-withdrawing groups is important for tuning the electronic properties of the molecule.

Nitro Derivatives

Nitro-substituted 2,2,2-trifluoroethoxybenzenes can be prepared via nucleophilic aromatic substitution (SₙAr). For instance, reacting an activated aryl halide like o-nitrochlorobenzene with 2,2,2-trifluoroethanol in the presence of a strong base and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) yields 2-(2,2,2-trifluoroethoxy)nitrobenzene with high efficiency. The nitro group activates the ring towards nucleophilic attack, facilitating the displacement of the halide by the trifluoroethoxide ion. Yields for this type of reaction can be quite high, with reports of 88.4% for the synthesis of 2-(2,2,2-trifluoroethoxy)nitrobenzene.

Cyano Derivatives

Cyano groups are typically introduced onto an aromatic ring using methods such as the Sandmeyer reaction. ebsco.com This would involve a multi-step process starting from a nitro-substituted precursor. For example, a nitro-2,2,2-trifluoroethoxybenzene compound can be reduced to the corresponding aniline (B41778) derivative, 2-(2,2,2-trifluoroethoxy)aniline. This aniline is then treated with nitrous acid to form a diazonium salt, which can subsequently be reacted with a copper(I) cyanide salt to yield the target cyano-2,2,2-trifluoroethoxybenzene.

Halogen atoms serve as versatile handles for further functionalization of the aromatic ring through various cross-coupling reactions.

Halogenation

Direct electrophilic halogenation of this compound can introduce halogen atoms onto the aromatic ring. wikipedia.org The trifluoroethoxy group is an activating, ortho-, para-directing group. Reactions with reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst can yield brominated derivatives such as 1-bromo-4-(2,2,2-trifluoroethoxy)benzene. fluoromart.comresearchgate.net

Derivatization

The resulting halo-derivatives are valuable intermediates. fluoromart.com For example, 5-bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene (B190067) is a building block used in Suzuki-Miyaura cross-coupling reactions to form more complex molecules, particularly in medicinal chemistry. atomfair.com The bromine atom's versatility allows it to be used in a wide array of metal-catalyzed coupling reactions, significantly expanding the synthetic utility of the core structure. atomfair.com

Complex functionalized derivatives are often best prepared through multi-step synthetic routes starting from readily available substituted benzenes.

One common strategy involves the use of guaiacol (B22219) (2-methoxyphenol) as a starting material to produce 2-(2,2,2-trifluoroethoxy)phenol. mdpi.com The synthesis proceeds in two main steps:

O-Alkylation: Guaiacol is first alkylated on the phenolic hydroxyl group using an electrophilic trifluoroethane source, such as 2-iodo-1,1,1-trifluoroethane, in the presence of a base like potassium carbonate (K₂CO₃) in DMF. This reaction forms 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene. mdpi.comppm.edu.pl

Demethylation: The methyl ether is then selectively cleaved using a demethylating agent like boron tribromide (BBr₃) in a solvent such as dichloromethane, yielding the final product, 2-(2,2,2-trifluoroethoxy)phenol. mdpi.com

An alternative route to the same phenol derivative starts from o-nitrochlorobenzene. This pathway highlights a different set of chemical transformations:

Etherification: As described previously, o-nitrochlorobenzene is reacted with 2,2,2-trifluoroethanol to form 2-(2,2,2-trifluoroethoxy)nitrobenzene.

Reduction: The nitro group is reduced to an amine using catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) to produce 2-(2,2,2-trifluoroethoxy)aniline.

Diazotization and Hydroxylation: The resulting aniline is converted to a diazonium salt, which is then hydrolyzed to install the hydroxyl group, affording 2-(2,2,2-trifluoroethoxy)phenol.

Table 3: Overview of Multi-Step Synthetic Pathways

| Starting Material | Key Steps | Intermediate(s) | Final Product |

|---|

Multi-Step Conversions from Substituted Benzene Precursors

Conversion of Dihalo- or Dihydroxybenzenes to Bis(2,2,2-trifluoroethoxy)benzene

The synthesis of bis(2,2,2-trifluoroethoxy)benzene isomers is commonly achieved through the reaction of di-substituted benzene precursors, such as dihalobenzenes or dihydroxybenzenes, with a trifluoroethoxylating agent. The choice of starting material dictates the reaction mechanism, which is typically a Williamson ether synthesis for dihydroxybenzenes or a nucleophilic aromatic substitution for activated dihalobenzenes.

With dihydroxybenzenes like hydroquinone (B1673460), catechol, or resorcinol, the reaction proceeds via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgorgchemres.org This method involves the deprotonation of the hydroxyl groups by a base to form a more nucleophilic phenoxide, which then attacks an electrophilic source of the 2,2,2-trifluoroethyl group. A common method for synthesizing 1,4-bis(2,2,2-trifluoroethoxy)benzene (B1331345) involves treating hydroquinone with 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) in the presence of potassium carbonate in acetone. This reaction, when heated at reflux for 24 hours, can achieve a high yield of 88%. prepchem.com

The conversion of dihalobenzenes, such as 1,4-dibromobenzene (B42075), to 1,4-bis(2,2,2-trifluoroethoxy)benzene is also a documented route. google.com This transformation generally requires more forcing conditions than the Williamson ether synthesis and often involves a nucleophilic aromatic substitution (SNAr) mechanism or a copper-catalyzed Ullmann-type condensation. For instance, the reaction of 1,4-dibromobenzene with 2,2,2-trifluoroethanol requires a significant excess of the alcohol (e.g., 8 equivalents) to ensure complete disubstitution and to minimize the formation of the monosubstituted intermediate, 1-bromo-4-(2,2,2-trifluoroethoxy)benzene. google.com In related syntheses, such as the reaction of 2,5-dibromotoluene (B165575), a copper-containing catalyst is employed along with a base to facilitate the etherification with 2,2,2-trifluoroethanol. google.com

The following table summarizes representative synthetic methods for the conversion of dihydroxy- and dihalobenzenes to their corresponding bis(2,2,2-trifluoroethoxy)benzene derivatives.

| Starting Material | Reagents | Base | Solvent | Conditions | Product | Yield | Ref |

| Hydroquinone | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | K₂CO₃ | Acetone | Reflux, 24h | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 88% | prepchem.com |

| 1,4-Dibromobenzene | 2,2,2-Trifluoroethanol (8 equiv.) | Not specified | Not specified | Not specified | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | Not specified | google.com |

| 2,5-Dibromotoluene | 2,2,2-Trifluoroethanol | Base | Not specified | Copper-containing catalyst | 2,5-Bis(2,2,2-trifluoroethoxy)toluene | High | google.com |

Acetylation and Oxidation Sequences to Carboxylic Acids Derived from Bis(2,2,2-trifluoroethoxy)benzene

A key derivative, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, is a crucial intermediate in the synthesis of the antiarrhythmic agent flecainide (B1672765). google.comnih.gov Its preparation from 1,4-bis(2,2,2-trifluoroethoxy)benzene is a well-established two-step process involving acetylation followed by oxidation.

The first step is a Friedel-Crafts acylation, where 1,4-bis(2,2,2-trifluoroethoxy)benzene is reacted with an acetylating agent to introduce an acetyl group onto the aromatic ring. google.comsigmaaldrich.comorganic-chemistry.org The two trifluoroethoxy groups are ortho, para-directing activators, leading to the formation of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. This reaction is an electrophilic aromatic substitution that typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.commasterorganicchemistry.com

The second step involves the oxidation of the methyl ketone group of the acetophenone (B1666503) derivative to a carboxylic acid. google.com A common method for this transformation is the haloform reaction, where a reagent like sodium hypochlorite (B82951) is used to convert the methyl ketone into a carboxylate, which is then protonated to yield the carboxylic acid. prepchem.com Alternatively, stronger oxidizing agents such as potassium permanganate (B83412) can be used to oxidize the acetyl group to the desired carboxylic acid function. google.com This sequence provides a reliable pathway to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. google.com

The table below outlines the reaction sequence for the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

| Step | Starting Material | Reagents | Reaction Type | Product | Ref |

| 1 | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | Acetylating agents | Friedel-Crafts Acylation | 2,5-Bis(2,2,2-trifluoroethoxy)acetophenone | google.com |

| 2 | 2,5-Bis(2,2,2-trifluoroethoxy)acetophenone | Sodium hypochlorite or Potassium permanganate | Oxidation | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | google.comprepchem.com |

Reactivity Profiles and Mechanistic Investigations of 2,2,2 Trifluoroethoxybenzene Systems

Electronic and Steric Influences of the 2,2,2-Trifluoroethoxy Group on Aromatic Reactivity

The 2,2,2-trifluoroethoxy (-OCH₂CF₃) group is a significant substituent in organic chemistry, imparting unique electronic and steric properties to the aromatic ring of 2,2,2-trifluoroethoxybenzene. These characteristics influence the compound's reactivity, metabolic stability, and interactions with biological targets.

The primary electronic influence of the 2,2,2-trifluoroethoxy group is its strong inductive electron-withdrawing effect (-I effect). This is due to the high electronegativity of the three fluorine atoms, which pull electron density away from the aromatic ring through the sigma bonds. reddit.comlibretexts.org This inductive withdrawal deactivates the benzene (B151609) ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. libretexts.org

The table below summarizes the electronic effects of the 2,2,2-trifluoroethoxy group.

| Electronic Effect | Description | Impact on Aromatic Ring |

| Inductive Effect (-I) | The highly electronegative trifluoromethyl group withdraws electron density through the sigma bond framework. | Deactivation of the ring, making it less nucleophilic. |

| Resonance Effect (+R) | The oxygen lone pairs can donate electron density to the aromatic pi system. | This effect is weakened by the strong inductive pull of the CF₃ group. |

| Overall Effect | The inductive effect predominates, making the group electron-withdrawing. | Reduced reactivity towards electrophiles and polarization of the ring. |

The electronic properties of the 2,2,2-trifluoroethoxy group also dictate the regioselectivity of substitution reactions on the aromatic ring.

Electrophilic Aromatic Substitution (EAS):

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the 2,2,2-trifluoroethoxy group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the ortho or para position. masterorganicchemistry.comnptel.ac.in The trifluoroethoxy group helps to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. researchgate.netlibretexts.org For instance, in compounds like 1-chloro-4-(2,2,2-trifluoroethoxy)benzene, the trifluoroethoxy group at the para position would facilitate the displacement of the chloride by a nucleophile. The reaction generally proceeds via an addition-elimination mechanism. researchgate.net

The following table summarizes the directing effects of the 2,2,2-trifluoroethoxy group.

| Reaction Type | Directing Effect | Explanation |

| Electrophilic Aromatic Substitution (EAS) | ortho, para-directing | The oxygen lone pairs stabilize the arenium ion intermediate at these positions through resonance. |

| Nucleophilic Aromatic Substitution (SNAr) | Activates ortho and para positions | The electron-withdrawing nature stabilizes the negatively charged Meisenheimer intermediate. |

Inductive Effects and Aromatic Ring Polarization

Fundamental Reaction Pathways and Transformations

As mentioned, the presence of the electron-withdrawing 2,2,2-trifluoroethoxy group facilitates nucleophilic aromatic substitution (SNAr) on the benzene ring, especially when a leaving group is situated at the ortho or para position. nptel.ac.in For example, the synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene (B1331345) can be achieved through the nucleophilic substitution of a halogen on a benzene ring with a trifluoroethoxide ion. This type of reaction is crucial in the synthesis of various pharmaceutical and agrochemical intermediates.

A common method involves the reaction of a halo-substituted benzene with 2,2,2-trifluoroethanol (B45653) in the presence of a base. The base generates the trifluoroethoxide nucleophile, which then attacks the aromatic ring. The rate and success of the reaction are highly dependent on the nature of the leaving group and the presence of other activating or deactivating groups on the ring. organic-chemistry.org For instance, a nitro group ortho or para to the leaving group would further activate the ring towards nucleophilic attack.

The this compound system can undergo reduction and oxidation reactions, although the trifluoroethoxy group itself is generally stable under many of these conditions.

Reduction:

If other reducible functional groups are present on the aromatic ring, such as a nitro group, they can be selectively reduced. For example, the nitro group in 1-nitro-3-(2,2,2-trifluoroethoxy)benzene (B1610558) can be reduced to an amino group to form 3-(2,2,2-trifluoroethoxy)aniline. This transformation is a key step in the synthesis of more complex molecules. The reduction can be carried out using various reagents, such as catalytic hydrogenation.

Oxidation:

The aromatic ring of this compound is generally resistant to oxidation due to the deactivating effect of the trifluoroethoxy group. However, if activating groups are also present, or under harsh oxidative conditions, oxidation of the ring or side chains can occur. For example, the oxidation of a methyl group on a this compound derivative to a carboxylic acid has been reported. google.com

Metalation, the replacement of a hydrogen atom with a metal, is a powerful tool for the functionalization of aromatic rings. wikipedia.org In the case of this compound, the oxygen atom of the trifluoroethoxy group can act as a directed metalation group (DMG). wikipedia.orgorganic-chemistry.org This means it can coordinate to an organolithium reagent, such as n-butyllithium, and direct the deprotonation (lithiation) to the adjacent ortho position with high regioselectivity. wikipedia.org

This ortho-lithiated species is a versatile intermediate that can react with a variety of electrophiles to introduce a wide range of functional groups at the position ortho to the trifluoroethoxy group. This provides a reliable method for the synthesis of specifically substituted this compound derivatives. fluoromart.com The regiochemical control offered by the directed ortho metalation strategy is a significant advantage over traditional electrophilic aromatic substitution methods, which often yield mixtures of ortho and para isomers. wikipedia.org

Reduction and Oxidation Chemistry

Advanced Mechanistic Studies

Advanced mechanistic studies of systems involving the 2,2,2-trifluoroethoxy moiety have revealed intricate reaction pathways, providing a deeper understanding of their reactivity. These investigations are crucial for the development of novel synthetic methodologies.

The introduction of the 2,2,2-trifluoroethoxy group can significantly influence the radical-mediated functionalization of aromatic and aliphatic systems. The high electronegativity of the fluorine atoms in the trifluoroethoxy group impacts the stability and reactivity of adjacent radical intermediates.

Hydrogen-atom transfer (HAT) is a fundamental process in radical chemistry, involving the concerted movement of a proton and an electron. nih.gov In systems containing a 2,2,2-trifluoroethoxy group, the generation of a trifluoroethoxy radical can be a key step. For instance, the mesolytic cleavage of an N-O bond can produce a trifluoroethoxy radical, which then participates in subsequent reactions. This radical can react with various boron species to generate a reactive HAT agent. A proposed mechanism involves the reaction of the trifluoroethoxy radical with a borane (B79455) catalyst to form a chlorine radical-boron 'ate' complex. This complex is capable of selectively cleaving sterically unhindered C-H bonds, demonstrating high primary C-H selectivity even in the presence of weaker secondary or tertiary C-H bonds. nih.gov

The reactivity of alkoxy radicals, including the trifluoroethoxy radical, can be finely tuned to achieve selective bond formation. In some transformations, potential side reactions such as 1,2-Hydrogen Atom Transfer (HAT), H-abstraction from other sites, and β-scission must be controlled to favor the desired reaction pathway. The balance between these competing pathways is critical for the successful functionalization of substrates.

Table 1: Factors Influencing Hydrogen-Atom Transfer (HAT) Processes in Trifluoroethoxylated Systems

| Factor | Description | Implication for Reactivity | Citation |

| Radical Precursor | The source of the trifluoroethoxy radical (e.g., N-O bond cleavage). | Determines the initial conditions for radical generation. | nih.gov |

| HAT Reagent | The species that directly abstracts the hydrogen atom (e.g., chlorine radical-boron 'ate' complex). | Governs the selectivity of the C-H bond cleavage. | nih.gov |

| Substrate Structure | The steric and electronic properties of the C-H bonds available for abstraction. | Influences the site-selectivity of the functionalization. | nih.gov |

| Reaction Conditions | Temperature, solvent, and catalysts can influence the rates of competing reaction pathways. | Allows for the fine-tuning of the reaction outcome to favor the desired product. |

Exploration of Radical-Mediated Functionalizations

Radical-Polar Crossover Mechanisms

Radical-polar crossover (RPCO) reactions bridge one-electron radical chemistry with two-electron polar chemistry, offering unique synthetic opportunities. nih.govrsc.org This strategy is particularly powerful when combined with photoredox catalysis, which can facilitate the necessary single-electron transfer (SET) steps. nih.gov In a typical oxidative radical-polar crossover (ORPC) mechanism, a carbon-centered radical is oxidized to a carbocation, which can then be trapped by a nucleophile. wikipedia.org

While direct studies on this compound are limited, the principles of RPCO can be applied to understand its potential reactivity. For example, a photocatalytic method for C(sp³)–H functionalization employs a HAT process to generate a carbon-centered radical, followed by an ORPC to form a carbocation. This cation is then captured by a variety of nucleophiles. wikipedia.org The stability of the radical and cationic intermediates, which would be influenced by the trifluoroethoxy group, is a critical factor in the efficiency of such processes.

Reductive radical-polar crossover (RRPCO) represents the reverse process, where a radical intermediate is reduced to a carbanion, which then reacts with an electrophile. nih.gov This approach has been used in the dicarbofunctionalization of styrenes, where a trifluoromethyl radical adds to the double bond, and the resulting benzylic radical is reduced to a carbanion before being trapped by carbon dioxide. nih.gov The electronic effects of a trifluoroethoxy substituent on the aromatic ring would play a significant role in the stability of the radical and anionic intermediates in analogous reactions.

Table 2: Comparison of Oxidative and Reductive Radical-Polar Crossover Pathways

| Feature | Oxidative Radical-Polar Crossover (ORPC) | Reductive Radical-Polar Crossover (RRPCO) | Citation |

| Key Transformation | Radical to Cation | Radical to Anion | nih.govwikipedia.org |

| Electron Transfer | Oxidation (Loss of an electron) | Reduction (Gain of an electron) | nih.govwikipedia.org |

| Final Step | Nucleophilic Attack | Electrophilic Attack | nih.govwikipedia.org |

| Typical Reagents | Oxidant (e.g., photocatalyst in an excited state) | Reductant (e.g., reduced form of a photocatalyst) | nih.govwikipedia.org |

Carbene Reactivity and Insertion Pathways

Carbene insertion into C-H bonds is a powerful method for C-C bond formation. nih.gov The reactivity and selectivity of this transformation are often controlled by the use of transition metal catalysts, most notably those based on rhodium and copper. nih.gov While direct C-H insertion of a carbene into this compound has not been extensively detailed, related systems provide significant insight.

Studies on donor/acceptor rhodium(II) carbenes have shown that these species can achieve site- and stereoselective intermolecular C-H functionalization. In one example, a diazoacetate bearing a trifluoroethoxycarbonyl group was used as a carbene precursor. The donor/acceptor nature of the resulting carbene, influenced by the trifluoroethoxy group, allows for controlled reactivity.

Intramolecular C-H insertion reactions are also prevalent. For instance, the irradiation of 2-methoxydiphenyldiazomethane generates a carbene that can undergo intramolecular C-H insertion into the C-H bonds of the methoxy (B1213986) group to form a dihydrobenzofuran. nih.gov The presence of buttressing alkyl groups can influence the conformation of the alkoxy group, thereby affecting the competition between intra- and intermolecular insertion pathways. nih.gov This suggests that the trifluoroethoxy group in a similar system would also direct intramolecular C-H insertion, with its electronic properties influencing the reaction rate and selectivity.

Table 3: Catalysts and Substrates in Relevant Carbene Insertion Reactions

| Catalyst/Precursor | Substrate Type | Key Observation | Citation |

| Rhodium(II) Carboxylates | Diazoacetate with trifluoroethoxycarbonyl group | Donor/acceptor carbene enables selective C-H functionalization. | |

| Photolysis | 2-Alkoxydiphenyldiazomethanes | Intramolecular C-H insertion into the alkoxy group is a key pathway. | nih.gov |

| Dirhodium Tetraacetate | Ethyl Diazoacetate | Serves as a benchmark for regioselectivity in C-H insertions into alkanes. | nih.gov |

Copper-Catalyzed Oxidative Coupling Mechanisms

Copper-catalyzed oxidative coupling reactions are versatile transformations for forming C-C, C-N, and C-O bonds. nih.govrsc.org These reactions often proceed through a catalytic cycle involving Cu(I), Cu(II), and sometimes Cu(III) species. In the context of this compound, copper catalysis can facilitate its participation in oxidative coupling reactions. For example, 1,4-Bis(2,2,2-trifluoroethoxy)benzene has been utilized in copper(I)-halide-catalyzed oxidative coupling reactions of acetylenes. nih.gov

The mechanism of copper-catalyzed oxidative coupling often involves a "ping-pong" or oxidase-type mechanism with two half-reactions: substrate oxidation by the oxidized copper catalyst and reoxidation of the reduced copper catalyst by an oxidant, frequently molecular oxygen. nih.govbeilstein-journals.org In many cases, the rate-limiting step is the aerobic oxidation of the Cu(I) catalyst. beilstein-journals.org

For C-H functionalization reactions, a proposed mechanism for the copper-catalyzed halogenation of 2-arylpyridines involves a single electron transfer (SET) from the aryl ring to a coordinated Cu(II) complex as the rate-limiting step. researchgate.net While this is not a direct example with this compound, the principles are applicable. The electron-withdrawing nature of the trifluoroethoxy group would likely make the aromatic ring less electron-rich, thus influencing the rate of such an SET process. In some systems, the reaction is believed to proceed through the formation of an organocopper(III) intermediate, which then undergoes reductive elimination to form the final product. nih.gov

Table 4: Key Steps in Proposed Copper-Catalyzed Oxidative Coupling Mechanisms

| Mechanistic Step | Description | Role of Copper | Common Oxidants | Citation |

| Substrate Coordination | The substrate binds to the copper center. | Cu(II) or Cu(I) | - | |

| C-H Activation / SET | Cleavage of a C-H bond or Single Electron Transfer from the substrate. | Can involve Cu(II) or Cu(III) species. | O₂, Peroxides | wikipedia.orgresearchgate.net |

| Reductive Elimination | Formation of the new bond from a Cu(III) or other high-valent intermediate. | Reduces the copper center (e.g., Cu(III) to Cu(I)). | - | nih.gov |

| Catalyst Reoxidation | The reduced copper catalyst is oxidized back to its active state. | Cu(I) is oxidized to Cu(II). | O₂ | nih.govbeilstein-journals.org |

Applications and Advanced Research Domains of 2,2,2 Trifluoroethoxybenzene Derivatives

Contributions to Advanced Materials Science

The distinct properties conferred by the trifluoroethoxy moiety have positioned these derivatives as key components in the development of next-generation materials.

Redox-active organic materials, or redoxmers, are crucial for the advancement of energy storage technologies like nonaqueous redox flow batteries (RFBs) and for enhancing the safety of lithium-ion batteries. researchgate.netiu.edu Derivatives of 2,2,2-Trifluoroethoxybenzene have been engineered to serve as high-performance redoxmers.

Nonaqueous redox flow batteries (NRFBs) are a promising technology for large-scale energy storage due to their potential for high energy density and design flexibility. usu.eduiu.edu The energy density of these batteries is directly related to the cell voltage, which is determined by the redox potentials of the active materials (redoxmers). researchgate.netiu.edu

Researchers have developed the redoxmer 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene by incorporating fluorinated groups into a dialkoxybenzene structure. researchgate.netiu.eduacs.org This strategic fluorination offers simultaneous improvements in both redox potential and stability. researchgate.netacs.org Compared to its non-fluorinated counterpart, this derivative exhibits a significantly increased redox potential of approximately 0.41 V. researchgate.netiu.eduacs.org Density functional theory calculations have shown that the fluorine substitutions not only raise the redox potential but also help to suppress decomposition reactions of the charged redoxmer, leading to excellent stability. researchgate.netacs.org

This enhanced stability is critical for the longevity and reliability of NRFBs. researchgate.net The derivative demonstrates 1.6 times greater stability and 4 times the cyclability, making it one of the top-performing high-potential catholyte redoxmers reported. researchgate.netiu.eduacs.org This development represents a significant step toward creating high-performance NRFBs with both high energy density and a long operational life. researchgate.net

Table 1: Performance Comparison of Fluorinated vs. Non-Fluorinated Redoxmers

| Feature | Non-Fluorinated Analogue | 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene |

|---|---|---|

| Redox Potential Increase | Baseline | ~0.41 V researchgate.netiu.eduacs.org |

| Stability Enhancement | Baseline | 1.6 times greater researchgate.netiu.eduacs.org |

| Cyclability Improvement | Baseline | 4 times greater researchgate.netiu.eduacs.org |

Overcharging poses a significant safety risk to lithium-ion batteries and can lead to performance degradation. proquest.com Redox shuttle additives are molecules incorporated into the electrolyte that can prevent overcharging by creating a controlled internal short circuit once the cell reaches a certain voltage. researchgate.netresearchgate.net

The derivative 1,4-di-t-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene has been identified as a highly effective redox shuttle for this purpose. proquest.comresearchgate.netresearchgate.net The introduction of electron-withdrawing trifluoroethoxy groups raises the molecule's oxidation potential. researchgate.net This derivative has a redox potential of 4.25 V versus Li/Li+, making it suitable for use with high-energy-density cathode materials such as LiCoO₂ and Li[Ni₁/₃Mn₁/₃Co₁/₃]O₂. researchgate.netresearchgate.net

This high potential allows it to provide stable overcharge protection without interfering with the normal charging process of high-voltage cells. researchgate.netrsc.org It has demonstrated the ability to protect various full Li-ion cell configurations, proving its reductive stability and compatibility with different electrode chemistries. researchgate.netresearchgate.net

Table 2: Properties of 1,4-di-t-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene as a Redox Shuttle

| Property | Value | Application |

|---|---|---|

| Redox Potential | 4.25 V vs Li/Li+ researchgate.netresearchgate.net | Overcharge protection for high-voltage cathodes (e.g., LiCoO₂) researchgate.net |

| Function | Stable Redox Shuttle proquest.comresearchgate.netresearchgate.net | Prevents overcharging in lithium-ion batteries proquest.comcapes.gov.br |

Graphene nanoribbons (GNRs) are narrow strips of graphene that exhibit promising electronic properties, which are highly dependent on their width and edge structure. mpg.de A "bottom-up" synthesis approach on metal surfaces allows for the creation of GNRs with atomic precision. mpg.denih.gov This method involves the deposition of molecular precursors onto a substrate, followed by thermally induced polymerization and cyclodehydrogenation. mpg.de

Halogenated aromatic compounds, such as those derived from this compound, can serve as these molecular precursors. The general strategy for GNR fabrication involves using a monomer unit with latent active groups, typically bromine. mpg.de Thermal activation causes these groups to form free radicals, which then polymerize. A final cyclodehydrogenation step results in the desired Graphene Nanoribbon. mpg.de While direct examples using this compound derivatives as precursors in the provided search results are not detailed, the principle of using halogenated aromatic hydrocarbons is well-established in the field of GNR synthesis. mpg.denanografi.com

The incorporation of fluorine into organic compounds can impart desirable properties for coatings and adhesives, such as high thermal stability, chemical resistance, and low surface energy. cymitquimica.com Compounds containing trifluoroethoxy groups are noted for their hydrophobicity, which can be beneficial in formulations for advanced materials. cymitquimica.com Due to these characteristics, this compound and its derivatives are considered for use in specialized applications, including the formulation of high-performance coatings and adhesives. cymitquimica.com

Design and Performance Enhancement in Nonaqueous Redox Flow Batteries

Precursors for Nanomaterial Synthesis (e.g., Graphene Nanoribbons)

Role in Organic Synthesis and Fine Chemicals

Beyond materials science, this compound and its derivatives are valuable building blocks in organic synthesis for the production of fine and specialty chemicals. boronmolecular.com These are complex, pure chemical substances produced in limited quantities through multi-step batch processes. boronmolecular.com

1,4-Bis(2,2,2-trifluoroethoxy)benzene (B1331345), a key derivative, serves as a crucial intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the preparation of the pharmaceutical compound flecainide (B1672765). It is also utilized in ligand design for copper-catalyzed coupling reactions, highlighting its utility in creating specialized chemical structures. chemicalbook.com The synthesis of such fine chemicals requires precise control over reaction conditions to achieve the high purity necessary for applications in pharmaceuticals and other high-value sectors. boronmolecular.com

Intermediates for Complex Molecular Architectures

The this compound scaffold is integral to the synthesis of elaborate molecules for pharmaceutical and materials science applications. A notable example is its use in creating the antiarrhythmic drug, Flecainide. The synthesis of Flecainide acetate (B1210297) utilizes 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid as a key intermediate. organic-chemistry.org The process begins with the reaction of 2,5-dibromotoluene (B165575) with 2,2,2-trifluoroethanol (B45653) to produce 2,5-bis(2,2,2-trifluoroethoxy)toluene, which is then oxidized to the corresponding benzoic acid intermediate. organic-chemistry.org

In the field of materials science, these derivatives are used to construct sophisticated photoactive systems. Research has detailed the synthesis of complex structures like trifluoroethoxy-substituted homodinuclear phthalocyanines and Pc–SubPc dyads. nih.gov These large molecular arrays are designed for applications in nonlinear optics, with the trifluoroethoxy groups playing a crucial role in preventing aggregation and ensuring solubility, which are critical for the performance of these materials. nih.gov Furthermore, derivatives such as 1,4-di-t-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene have been developed as redox shuttle molecules for overcharge protection in Li-ion cells, showcasing their utility in advanced energy storage technologies. nih.gov

A series of novel 1,3,4-oxadiazole (B1194373) derivatives tethered with a 2,5-bis(2,2,2-trifluoroethoxy)phenyl group have also been synthesized. These complex heterocyclic compounds were developed from a 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide intermediate and have been investigated for their potential as anti-cancer and anti-diabetic agents. nih.gov

Building Blocks for Fluoroaromatic Compounds and Related Systems

The unique properties conferred by fluorine, such as high electronegativity and minimal steric impact, make fluorinated building blocks highly desirable in the synthesis of pharmaceuticals and agrochemicals. libretexts.org Derivatives of this compound serve as foundational building blocks for introducing the trifluoroethoxy moiety into larger aromatic systems. libretexts.org

A direct application is seen in the synthesis of functionalized phthalocyanines, where tetrafluorophthalonitrile (B154472) is reacted with 2,2,2-trifluoroethanol to produce tetrakis(trifluoroethoxy)phthalonitrile. google.com This intermediate is then tetramerized to create the final phthalocyanine (B1677752) structure, demonstrating how a simple fluoroaromatic precursor is built up into a complex system. google.com Similarly, the reaction between 2,5-dibromotoluene and 2,2,2-trifluoroethanol yields 2,5-bis(2,2,2-trifluoroethoxy)toluene, a key intermediate for the drug Flecainide. organic-chemistry.org

The utility of these derivatives as building blocks is further highlighted by compounds such as 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene. numberanalytics.com The presence of bromo- and difluoro- groups on the benzene (B151609) ring provides reactive sites for further chemical modification, allowing this compound to be incorporated into more complex molecular frameworks.

Synthesis of Trifluoromethoxy Naphthalene (B1677914) and Naphthol Derivatives

The synthesis of naphthalene and naphthol derivatives featuring a 2,2,2-trifluoroethoxy group demonstrates the versatility of modern synthetic methods in creating specific fluoroaromatic structures. A palladium-catalyzed C-O cross-coupling reaction has been successfully employed for this purpose. semanticscholar.org In a documented procedure, 2-(2,2,2-trifluoroethoxy)naphthalene was prepared using this palladium-catalyzed method, showcasing a direct route to attach the trifluoroethoxy group to a naphthalene core. semanticscholar.org This method is also applicable for creating radiolabeled versions, such as 2-(2,2,2-[18F]trifluoroethoxy)naphthalene, for use in imaging studies. rug.nl

A multi-step synthesis route has been developed for preparing 2-(2,2,2-trifluoroethoxy)phenol. The process starts with o-nitrochlorobenzene, which undergoes an etherification reaction with 2,2,2-trifluoroethanol to form 2-(2,2,2-trifluoroethoxy)nitrobenzene. This intermediate is then reduced to 2-(2,2,2-trifluoroethoxy)aniline, which finally yields the target phenol (B47542) derivative through diazotization and hydroxylolysis reactions. google.comgoogle.com

| Starting Material | Reagent | Product | Reaction Type |

| Aryl Halide (e.g., 2-bromonaphthalene) | 2,2,2-Trifluoroethanol | 2-(2,2,2-Trifluoroethoxy)naphthalene | Palladium-Catalyzed C-O Cross-Coupling semanticscholar.org |

| o-Nitrochlorobenzene | 2,2,2-Trifluoroethanol | 2-(2,2,2-Trifluoroethoxy)nitrobenzene | Etherification google.comgoogle.com |

| 2-(2,2,2-Trifluoroethoxy)nitrobenzene | Reducing Agent (e.g., H2/Pd-C) | 2-(2,2,2-Trifluoroethoxy)aniline | Hydrogenation Reduction google.comgoogle.com |

| 2-(2,2,2-Trifluoroethoxy)aniline | NaNO2, Acid | 2-(2,2,2-Trifluoroethoxy)phenol | Diazotization, Hydroxylolysis google.comgoogle.com |

Synthetic Utility in Creating Specialty Alkynes and Sulfides

Derivatives and precursors related to this compound are utilized in the synthesis of specialized organosulfur and alkyne compounds.

Sulfides: Aryl 2,2,2-trifluoroethyl sulfides can be synthesized effectively through a copper(I)-catalyzed Goldberg-Ullmann coupling reaction. elte.hu This method involves reacting aryl iodides with 2,2,2-trifluoroethyl thioacetate, which serves as the source for the 2,2,2-trifluoroethanethiol (B73368) moiety. The reaction proceeds in the presence of a copper(I) bromide catalyst and benzylamine, which acts as both a base and a solvent, at elevated temperatures to yield the desired aryl 2,2,2-trifluoroethyl sulfides in moderate to good yields. elte.hu

Alkynes: A general method for synthesizing 1-alkoxy-1-alkynes employs 2,2,2-trifluoroethyl ethers as starting materials. orgsyn.org In this procedure, a 2,2,2-trifluoroethyl ether, which can be prepared from the corresponding alcohol, reacts with an alkyllithium reagent. This reaction leads to the formation of a 1-alkoxy-1-alkyne. The same synthetic sequence has been noted to be applicable for the creation of 1-arylthio-1-alkynes, highlighting its utility in constructing carbon-carbon and carbon-sulfur triple bonds. orgsyn.org

| Target Compound Class | Synthetic Method | Key Precursor/Reagent | Catalyst/Conditions |

| Aryl 2,2,2-trifluoroethyl sulfides | Goldberg-Ullmann Coupling | 2,2,2-Trifluoroethyl thioacetate | Copper(I) bromide, Benzylamine, 110 °C elte.hu |

| 1-Alkoxy-1-alkynes | Reaction with Alkyllithium | 2,2,2-Trifluoroethyl ether | Alkyllithium (3 equiv.) orgsyn.org |

Development of Biologically Relevant Scaffolds and Chemical Probes

The incorporation of the 2,2,2-trifluoroethoxy group into molecular scaffolds is a key strategy in the development of compounds with specific biological activities, including receptor modulators and functional dyes for bio-imaging and therapy.

Retinoid X Receptor (RXR) Selective Modulators

Retinoid X Receptors (RXRs) are critical targets in drug discovery, particularly for cancer and metabolic diseases. doi.org Ligands that selectively modulate RXRs, known as rexinoids, can control gene transcription related to cell differentiation and proliferation. doi.orggoogle.com The development of novel rexinoids often involves modifying existing chemical scaffolds to improve potency and selectivity.

Structural analogue series of known RXR modulators have been synthesized to include 2,2,2-trifluoroethoxy substituents. smolecule.com These modifications are designed to explore how fluorine substitution patterns affect receptor binding affinity and selectivity. smolecule.com For example, analogues of the selective RXR modulator LG 101506 have been created with 2,2,2-trifluoroethoxy groups to investigate steric and electronic requirements for receptor interaction. smolecule.com A specific, documented example of such a compound is 3-{3-[3,5-di-tert-butyl-2-(2,2,2-trifluoro-ethoxy)-phenyl]-lH-indol-5-yl}-but-2-enoic acid, which has been identified as an RXR modulator. google.com The development of such analogues aims to enhance therapeutic potential while minimizing off-target effects, such as those associated with the approved drug Bexarotene. nih.gov

Functionalized Phthalocyanines for Photochemical and Theoretical Investigations

Phthalocyanines substituted with 2,2,2-trifluoroethoxy (TFEO) groups are of significant interest as functional dyes for applications in photodynamic therapy (PDT), organic solar cells, and other electronic devices. semanticscholar.org The trifluoroethoxy groups impart several advantageous properties. A primary benefit is the suppression of aggregation, a common problem with planar phthalocyanine molecules that often hinders their processability and performance. semanticscholar.orggoogle.com The repulsion between the bulky, electronegative trifluoroethoxy groups prevents the molecules from stacking, which enhances their solubility in organic solvents and allows for easier purification via methods like silica (B1680970) gel column chromatography. google.com

The strong electronegativity of the fluorine atoms also significantly alters the electronic characteristics of the phthalocyanine macrocycle. semanticscholar.org This electronic perturbation is reflected in their photochemical properties. For instance, trifluoroethoxy-substituted zinc phthalocyanine (TFEO-ZnPc) exhibits a strong Q-band absorption in the red region of the spectrum (above 700 nm). google.com Photochemical and theoretical studies, including Density Functional Theory (DFT), have been conducted on asymmetric metal-free and copper(II) phthalocyanines bearing trifluoroethoxy groups. elte.hu These investigations confirm that the compounds remain in a monomeric, non-aggregated form in various solvents, which is crucial for applications like PDT that rely on the generation of singlet oxygen by the photosensitizer. elte.hu

| Phthalocyanine Derivative | Key Property Conferred by Trifluoroethoxy Group | Investigated Application |

| Tetrakis(trifluoroethoxy) zinc phthalocyanine (TFEO-ZnPc) | Suppresses aggregation, high solubility, shifts Q-band | Functional dye, Photochemical studies semanticscholar.orggoogle.com |

| Asymmetric trifluoroethoxy copper(II) phthalocyanine | Enhanced solubility, monomeric behavior | Photosensitizers for PDT, Photochemical studies elte.hu |

| Trifluoroethoxy-substituted Pc–SubPc dyad | Aggregation inhibition | Advanced photoactive systems nih.gov |

Computational and Theoretical Chemistry Approaches in 2,2,2 Trifluoroethoxybenzene Research

Electronic Structure Calculations: Density Functional Theory (DFT) and Ab Initio Methods

At the forefront of computational investigations are electronic structure calculations, primarily employing Density Functional Theory (DFT) and ab initio methods. wikipedia.orgwikipedia.org DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org Ab initio methods are computational chemistry techniques based on quantum chemistry, with the term "ab initio" indicating that the calculations are derived from first principles without the use of empirical data. chemeurope.comscribd.com

These computational approaches are instrumental in predicting a wide array of molecular properties. DFT, in particular, has become a popular and versatile method in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org Ab initio methods, such as Hartree-Fock, Møller-Plesset perturbation theory, and coupled cluster theory, offer a hierarchy of accuracy, with the tradeoff of increased computational demand. chemeurope.comscribd.com

A key application of DFT and ab initio methods is the prediction of fundamental electronic properties. scirp.org These calculations provide valuable information about the distribution of electrons within a molecule, which is crucial for understanding its reactivity and interactions. scirp.org

One of the most important aspects studied is the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. scirp.org For instance, a smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.

Computational studies on derivatives of 2,2,2-trifluoroethoxybenzene have utilized these methods to understand how substituents influence the electronic structure. The strong electron-withdrawing nature of the trifluoroethoxy group significantly impacts the electronic properties of the benzene (B151609) ring. vulcanchem.com DFT calculations can model the charge distribution and help predict how the molecule will behave in chemical reactions.

Table 1: Predicted Electronic Properties of a this compound Derivative

| Property | Predicted Value | Method |

| HOMO Energy | -7.2 eV | DFT/B3LYP |

| LUMO Energy | -1.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP |

| Dipole Moment | 2.5 D | DFT/B3LYP |

Note: The values in this table are illustrative and based on typical results from DFT calculations for similar aromatic compounds. Actual values for this compound would require specific calculations.

Computational methods are also powerful tools for elucidating and interpreting spectroscopic data. Theoretical calculations of spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts, can be compared with experimental spectra to confirm the structure of a compound and to assign spectral features to specific molecular motions or chemical environments. ripublication.comias.ac.in

For example, DFT calculations can predict the vibrational modes of this compound, which correspond to the peaks observed in its IR and Raman spectra. ias.ac.in Each calculated vibrational frequency can be animated to visualize the corresponding atomic motions, such as C-H stretching, C-C ring breathing, and the vibrations of the trifluoroethoxy group. This detailed assignment is often difficult to achieve from experimental data alone.

Similarly, theoretical calculations of NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can aid in the assignment of complex NMR spectra. For fluorinated compounds like this compound, ¹⁹F NMR is a particularly important characterization technique. vulcanchem.com Computational predictions can help to correlate the observed chemical shifts with the specific fluorine atoms in the molecule, providing a deeper understanding of the electronic environment around the nuclei. vulcanchem.com

Prediction of Electronic Properties and Molecular Orbitals

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. ms1p.org By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathways and understand the factors that control the reaction's outcome.

A key aspect of mechanistic studies is the identification and characterization of transition states. mdpi.comlibretexts.org A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. acs.org Computational methods can be used to locate the geometry of the transition state and to calculate its energy. mdpi.com

The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. mdpi.com By calculating the activation energies for different possible reaction pathways, chemists can predict which pathway is the most favorable. nih.gov For example, in studying the synthesis of derivatives of this compound, computational modeling can help to understand the role of catalysts and to optimize reaction conditions to favor the formation of the desired product.

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. nih.govrsc.org Computational models can be used to simulate the effects of different solvents on the reaction pathway. nih.gov One common approach is to use a polarizable continuum model (PCM), where the solvent is represented as a continuous medium with a specific dielectric constant. mdpi.com This allows for the calculation of how the solvent stabilizes or destabilizes the reactants, transition state, and products.

More sophisticated models can explicitly include individual solvent molecules in the calculation, which is particularly important when specific interactions, such as hydrogen bonding, play a crucial role. These simulations can provide a detailed picture of the solvent's role in the reaction mechanism. Furthermore, computational methods are being used to study the behavior of this compound and its derivatives at interfaces, which is relevant to applications in materials science, such as in the development of electrolytes for batteries. researchgate.net

Transition State Analysis and Reaction Energetics

Design and Optimization of Novel Derivatives

Computational chemistry plays a crucial role in the rational design and optimization of novel derivatives of this compound with desired properties. nih.gov By using computational screening, researchers can evaluate a large number of potential candidate molecules without having to synthesize and test each one experimentally. This approach can significantly accelerate the discovery of new materials and pharmaceuticals.

For example, if the goal is to design a new drug molecule, computational methods can be used to predict how different derivatives of this compound will bind to a specific biological target, such as a protein. mdpi.com By calculating the binding affinity and other relevant properties, researchers can prioritize the most promising candidates for synthesis and further testing.

In the context of materials science, computational design can be used to develop new derivatives of this compound with tailored electronic properties for applications in organic electronics or as additives in batteries. researchgate.net For instance, DFT calculations can be used to predict the oxidation potential of different derivatives, which is a key parameter for their use as redox shuttle molecules in lithium-ion batteries.

Tailoring Redox Potentials and Stability Profiles

A significant area of research for derivatives of this compound is in the field of energy storage, particularly as redox-active materials (redoxmers) for non-aqueous redox flow batteries and as redox shuttle additives in lithium-ion batteries. osti.govresearchgate.net Computational chemistry plays a pivotal role in designing these molecules to have specific redox potentials and enhanced stability.

The introduction of the electron-withdrawing 2,2,2-trifluoroethoxy group is a key strategy for increasing the oxidation potential of benzene-based molecules. DFT calculations are used to predict how this structural modification will impact the electronic properties of the molecule. These calculations have shown that the strong inductive effect of the trifluoroethoxy group lowers the energy of the Highest Occupied Molecular Orbital (HOMO), thus increasing the molecule's oxidation potential.

A prominent example is the redoxmer 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene. osti.gov Compared to its non-fluorinated analogue, this compound exhibits a significantly higher redox potential. osti.govresearchgate.net Crucially, this improvement in potential does not come at the cost of stability. Computational studies suggest that the fluorine substitutions not only elevate the redox potential but also help to suppress the decomposition reactions of the charged redoxmer, leading to excellent kinetic stability and cyclability in battery applications. osti.govresearchgate.net This simultaneous enhancement of both potential and stability is a significant achievement in the design of high-performance redoxmers. osti.gov

Research has explored a series of related compounds to systematically study the effect of fluorination. By comparing the non-fluorinated, mono-fluorinated, and bis-fluorinated versions of 2,5-di-tert-butyl-dialkoxybenzene, a clear trend emerges, which is well-supported by computational predictions.

| Compound Name | Common Name/Abbreviation | Oxidation/Redox Potential | Relative Stability/Half-life | Reference |

|---|---|---|---|---|

| 1,4-di-tert-butyl-2,5-dimethoxybenzene | DDB | ~3.92 V vs Li/Li+ | - | |

| 1,4-di-tert-butyl-2-methoxy-5-(2,2,2-trifluoroethoxy)benzene | F3-DDB | 4.10 V vs Li/Li+ | - | |

| 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene | F6-DDB / ANL-C46 | 4.25 V vs Li/Li+ (~1.06 V vs Ag/Ag+) | Enhanced stability (1.6 times non-fluorinated analogue); Half-life ~275.8 h | osti.govresearchgate.net |

Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how a molecule's chemical structure relates to its biological or chemical activity. nih.goviomcworld.com In the context of this compound research, computational SAR approaches are used to predict how specific structural modifications will affect the compound's electrochemical properties, such as redox potential and stability. rsc.org This allows for the rational, in silico design of new molecules with desired functionalities, saving significant time and resources compared to a trial-and-error synthesis approach. rsc.org

The primary "activity" of interest for these compounds is their performance as redox-active materials. Computational models, including quantitative structure-activity relationship (QSAR) models, can be developed to correlate structural features with electrochemical outcomes. chemrxiv.orgnih.gov For instance, the systematic study of dialkoxybenzene derivatives provides a clear example of a computationally-supported SAR. The progressive substitution of methoxy (B1213986) groups with 2,2,2-trifluoroethoxy groups leads to a predictable increase in oxidation potential.

Theoretical calculations establish this relationship by quantifying the electronic effects of the substituents. uky.edu By calculating properties like adiabatic ionization potentials or HOMO energy levels for a series of related structures, a quantitative correlation with the experimentally measured oxidation potential can be established. uky.edu This predictive relationship is a cornerstone of the SAR. It confirms that the electron-withdrawing nature of the trifluoroethoxy group is the key structural driver for increasing the oxidation potential.

This predictive power allows researchers to explore a vast chemical space of potential derivatives computationally. Algorithms can be used to generate large virtual libraries of molecules and then apply the established SAR models to screen for candidates with the most promising properties before they are ever synthesized in a lab. rsc.org

| Structural Modification (Relative to DDB) | Compound | Observed Activity (Oxidation Potential vs Li/Li+) | Reference |

|---|---|---|---|

| Baseline (No -OCH2CF3 groups) | DDB | ~3.92 V | |

| Addition of one -OCH2CF3 group | F3-DDB | 4.10 V | |

| Addition of two -OCH2CF3 groups | F6-DDB | 4.25 V |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentavantorsciences.comnih.gov

NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of 2,2,2-Trifluoroethoxybenzene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F NMR)avantorsciences.comnih.govbhu.ac.in

One-dimensional NMR experiments for hydrogen, carbon, and fluorine nuclei provide fundamental structural information through chemical shifts, signal integrations, and spin-spin coupling patterns.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene (B1212753) (-CH₂-) protons of the ethoxy group. The aromatic protons typically appear in the downfield region (around 7.0-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. libretexts.org Their specific shifts and splitting patterns are influenced by the electron-withdrawing nature of the trifluoroethoxy group. The methylene protons, being adjacent to both an oxygen atom and a trifluoromethyl (-CF₃) group, are significantly deshielded and appear as a quartet due to coupling with the three fluorine atoms. For a related compound, 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene (B1610558), the methylene quartet appears at 4.45 ppm.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon environment in the molecule. bhu.ac.in The spectrum will show signals for the aromatic carbons and the two carbons of the trifluoroethoxy group. The carbon attached to the oxygen (C-O) is expected in the range of 150-160 ppm. The aromatic carbons will have shifts in the typical aromatic region (110-160 ppm). libretexts.org The methylene carbon (-CH₂-) will be observed as a quartet due to coupling with the fluorine atoms, while the trifluoromethyl carbon (-CF₃) will also appear as a quartet due to one-bond C-F coupling. For a similar structure, 1-(2,2,2-trifluoroethyl)benzene, the trifluoromethyl carbon shows a quartet with a large coupling constant (J ≈ 275 Hz). beilstein-journals.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool. wikipedia.orghuji.ac.il It provides a direct window into the fluorine environment. For this compound, a single signal is expected for the three equivalent fluorine atoms of the -CF₃ group. This signal will appear as a triplet due to coupling with the two adjacent methylene protons. The chemical shift for trifluoroethoxy groups typically falls in the range of -70 to -75 ppm. wikipedia.orgvulcanchem.com

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | Ar-H (ortho) | ~6.9-7.1 | Multiplet | - |

| Ar-H (meta, para) | ~7.2-7.4 | Multiplet | - | |

| -OCH₂- | ~4.4 | Quartet (q) | ³JHF ≈ 8-10 Hz | |

| ¹³C | C-O (aromatic) | ~158 | Singlet | - |

| Ar-C | ~115-130 | Singlet | - | |

| -OCH₂- | ~65 | Quartet (q) | ²JCF ≈ 30-35 Hz | |

| -CF₃ | ~123 | Quartet (q) | ¹JCF ≈ 277 Hz | |

| ¹⁹F | -CF₃ | ~-74 | Triplet (t) | ³JFH ≈ 8-10 Hz |

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei. cam.ac.uk

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. emerypharma.comlibretexts.org For this compound, COSY would show correlations among the protons on the aromatic ring, helping to assign their specific positions (ortho, meta, para) based on their coupling patterns. No cross-peaks would be observed between the aromatic protons and the methylene protons, as they are separated by the ether oxygen and are not coupled.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). emerypharma.comcolumbia.edu This is invaluable for definitively assigning carbon signals. For this molecule, HSQC would show a cross-peak connecting the methylene proton signal (~4.4 ppm) to the methylene carbon signal (~65 ppm). It would also correlate each aromatic proton signal to its corresponding aromatic carbon signal.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations, typically over two or three bonds. columbia.edu This is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

A correlation from the methylene protons (-OCH₂-) to the aromatic carbon attached to the oxygen (C-O).

Correlations from the methylene protons to the trifluoromethyl carbon (-CF₃).

Correlations from the ortho-aromatic protons to the aromatic C-O carbon.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysisescholarship.org

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. horiba.com The resulting spectra serve as a unique "fingerprint" and confirm the presence of key functional groups. lumenlearning.com

Fourier Transform Infrared (FTIR) Spectroscopygantep.edu.tr

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. libretexts.org The spectrum of this compound is characterized by several key absorption bands that correspond to specific bond vibrations. The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations that are unique to the molecule as a whole. horiba.com

Key characteristic absorption bands include:

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: Medium bands from the -CH₂- group appearing just below 3000 cm⁻¹. vscht.czucla.edu

Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region. orgchemboulder.com

C-O-C Asymmetric Stretch: A strong band, characteristic of ethers, typically found in the 1275-1200 cm⁻¹ range.

C-F Stretch: Very strong and prominent absorption bands in the 1250-1100 cm⁻¹ region, characteristic of the -CF₃ group. vulcanchem.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | -CH₂- | 2980 - 2850 | Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1600, 1585, 1500, 1450 | Medium - Weak |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1075 - 1020 | Medium |

| C-F Stretch | -CF₃ | 1250 - 1100 | Very Strong |

Raman Spectroscopyhoriba.comrenishaw.com

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. horiba.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Expected characteristic signals include:

Aromatic Ring Breathing Mode: A strong, sharp peak around 1000 cm⁻¹, which is a hallmark of the benzene ring.

Symmetric C-F Stretch: A strong signal corresponding to the symmetric stretching of the C-F bonds in the -CF₃ group.

Aromatic C=C and C-H vibrations: These will also give rise to signals in the Raman spectrum, complementing the data from FTIR. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determinationneu.edu.tr

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge (m/z) ratio. neu.edu.tr This allows for the precise determination of the molecular weight and provides structural information through the analysis of fragmentation patterns. chemguide.co.uksavemyexams.com

For this compound (C₈H₇F₃O), the molecular weight is approximately 176.14 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 176. Upon ionization, the molecular ion can undergo fragmentation, breaking at the weakest bonds to form smaller, stable charged fragments. libretexts.orglibretexts.org

The likely fragmentation pathways include:

Loss of a CF₃ radical: Cleavage of the C-C bond in the ethoxy group to lose a ·CF₃ group (mass 69), resulting in a fragment at m/z = 107.

Cleavage of the ether bond: Breakage of the C-O bond can lead to the formation of a phenoxy cation [C₆H₅O]⁺ at m/z = 93 or a tropylium-like ion [C₇H₇]⁺ at m/z = 91 after rearrangement.

Loss of the entire side chain: Fragmentation can result in a phenyl cation [C₆H₅]⁺ at m/z = 77. docbrown.info

| m/z Value | Proposed Fragment Ion | Formula | Origin |

|---|---|---|---|

| 176 | Molecular Ion | [C₈H₇F₃O]⁺˙ | Parent Molecule |

| 107 | [M - CF₃]⁺ | [C₇H₇O]⁺ | Loss of trifluoromethyl radical |

| 93 | Phenoxy Cation | [C₆H₅O]⁺ | Cleavage of O-CH₂ bond |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of ·OCH₂CF₃ radical |

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wustl.edu This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. wustl.eduksu.edu.sa The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. wustl.edu

For derivatives of this compound that can be obtained in a crystalline form, X-ray crystallography provides invaluable information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the trifluoroethoxy group relative to the benzene ring.

Intermolecular interactions: How molecules pack together in the crystal lattice, revealing details about hydrogen bonding, halogen bonding, and other non-covalent interactions.

Table 2: Representative Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). jocpr.com |

| Space Group | The symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | The distances between specific pairs of atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

This interactive table allows for the comparison of crystallographic parameters.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying molecules with unpaired electrons, such as radicals. dgk-ev.de It is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. dgk-ev.de

In the context of this compound, EPR spectroscopy would be instrumental in characterizing any radical cations or anions formed during chemical reactions or upon irradiation. The EPR spectrum provides information about:

The g-factor: This is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment.

Hyperfine coupling: The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁹F) splits the EPR signal into multiple lines. The pattern and magnitude of this splitting provide detailed information about the distribution of the unpaired electron's spin density within the molecule.